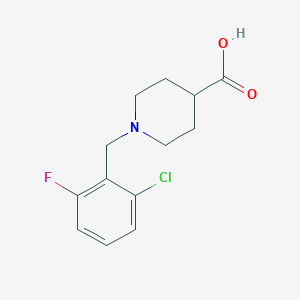

1-(2-Chloro-6-fluorobenzyl)piperidine-4-carboxylic acid

説明

1-(2-Chloro-6-fluorobenzyl)piperidine-4-carboxylic acid is a piperidine derivative featuring a 2-chloro-6-fluorobenzyl substituent at the nitrogen atom of the piperidine ring and a carboxylic acid group at the 4-position. Its hydrochloride salt (CAS: 1185295-60-6) has a molecular formula of C₁₃H₁₆Cl₂FNO₂ and a molecular weight of 308.18 g/mol . The compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications that influence physicochemical properties and biological activity.

特性

IUPAC Name |

1-[(2-chloro-6-fluorophenyl)methyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClFNO2/c14-11-2-1-3-12(15)10(11)8-16-6-4-9(5-7-16)13(17)18/h1-3,9H,4-8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJGJNKGYWAWVFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=C(C=CC=C2Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398138 | |

| Record name | 1-(2-chloro-6-fluorobenzyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897094-28-9 | |

| Record name | 1-[(2-Chloro-6-fluorophenyl)methyl]-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=897094-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-chloro-6-fluorobenzyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-chloro-6-fluorobenzyl)piperidine-4-carboxylic acid typically involves the following key steps:

- Introduction of the benzyl substituent onto the piperidine ring nitrogen.

- Functionalization or protection/deprotection of the piperidine-4-carboxylic acid moiety.

- Use of nucleophilic substitution or reductive amination techniques to attach the substituted benzyl group.

- Hydrolysis or acidic/basic treatment to yield the free carboxylic acid.

Detailed Synthetic Routes from Literature

While direct preparation protocols specifically for this compound are scarce in open literature, related synthetic methodologies for analogous substituted piperidine carboxylic acids provide insight into viable routes.

Nucleophilic Substitution on Piperidine Derivatives

- Starting from a piperidine-4-carboxylic acid or its ester derivative, the nitrogen is alkylated with 2-chloro-6-fluorobenzyl halides under basic conditions (e.g., triethylamine) in polar aprotic solvents such as dry dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Reaction conditions typically range from room temperature to elevated temperatures (80–110 °C) for several hours to ensure complete substitution.

- The ester intermediate is subsequently hydrolyzed under basic (NaOH/MeOH reflux) or acidic (HCl/EtOH reflux) conditions to yield the free acid.

Reduction and Hydrolysis Sequence

- Nitro-substituted precursors can be converted to amino derivatives via catalytic hydrogenation (e.g., Raney Nickel catalyst under H2 atmosphere).

- Subsequent hydrolysis of ester groups affords the target carboxylic acid.

- This approach is often used when nitro groups are present on aromatic rings, but adaptation to halogenated benzyl groups is feasible.

One-Pot Multi-Step Procedures

Example Synthetic Scheme (Hypothetical Based on Analogous Compounds)

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Piperidine-4-carboxylic acid ester + 2-chloro-6-fluorobenzyl chloride, Et3N, dry DMF, 90 °C, 12 h | N-alkylation to form benzylated ester intermediate |

| 2 | NaOH, MeOH, reflux, 2-4 h | Hydrolysis of ester to free carboxylic acid |

| 3 | Purification by recrystallization or chromatography | Isolation of pure this compound |

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Typical Yield Range |

|---|---|---|---|

| N-alkylation + hydrolysis | Straightforward, scalable | Requires careful control of alkylation to avoid over-alkylation | 60–85% |

| Nitro reduction + hydrolysis | Useful for nitro-containing intermediates | Additional step, requires catalytic hydrogenation setup | 50–75% |

| One-pot multi-step | Time-efficient, fewer purifications | May require optimization for specific substrates | 65–80% |

Research Findings and Notes

- The nucleophilic substitution approach is the most commonly reported and reliable method for synthesizing substituted piperidine carboxylic acids, including halogenated benzyl derivatives.

- Catalytic hydrogenation for nitro group reduction is well-established but less directly applicable unless starting from nitro precursors.

- Hydrolysis conditions strongly influence the purity and yield of the final acid; acidic hydrolysis tends to be milder but slower, while basic hydrolysis is faster but may require neutralization steps.

- Conversion to hydrochloride salts improves compound handling and is standard in pharmaceutical development.

化学反応の分析

1-(2-Chloro-6-fluorobenzyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution can produce a variety of substituted piperidine derivatives .

科学的研究の応用

Medicinal Chemistry

1-(2-Chloro-6-fluorobenzyl)piperidine-4-carboxylic acid has garnered attention in pharmaceutical research due to its potential therapeutic applications, particularly in:

- Antidepressant Activity : Studies indicate that similar piperidine derivatives may exhibit antidepressant properties, suggesting that this compound could also have similar effects.

- Enzyme Modulation : Research has shown that this compound can modulate enzyme activity, indicating potential roles in drug development targeting specific biochemical pathways.

Biological Studies

Interaction studies involving this compound are crucial for understanding its pharmacodynamics and pharmacokinetics. Key areas of focus include:

- Binding Affinities : Investigations into how the compound interacts with various biological targets can reveal insights into its therapeutic potential.

- Cellular Pathway Effects : Understanding how this compound influences cellular pathways can help elucidate its mechanism of action.

Several studies have documented the interactions and effects of this compound:

- Pharmacological Studies : Research has indicated that derivatives of piperidine compounds can exhibit neuroprotective effects, potentially applicable in treating neurodegenerative diseases.

- Synthetic Pathway Innovations : Recent advancements in synthetic methodologies have improved yields and reduced environmental impacts, making the production of this compound more sustainable.

作用機序

The mechanism of action of 1-(2-Chloro-6-fluorobenzyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Structural Analogs and Their Key Features

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weight, and solubility:

Substituent Effects on Physicochemical Properties

The pyridazinyl and pyrazolo-pyridine backbones (CAS 1119453-12-1 and 1011397-66-2) introduce aromatic heterocycles, which may improve π-π stacking interactions in biological targets but reduce solubility due to increased hydrophobicity .

Solubility Trends :

- The 2-chlorobenzoyl analog (CAS 352673-16-6) exhibits solubility in polar aprotic solvents like DMSO, suggesting moderate lipophilicity. In contrast, the pyrazolo-pyridine derivative (CAS 1011397-66-2) has a higher molecular weight (367.76 g/mol) and extended aromatic system, likely reducing aqueous solubility .

Molecular Weight and Bioavailability :

- The target compound’s hydrochloride salt (308.18 g/mol) falls within the acceptable range for oral bioavailability (typically <500 g/mol), whereas the pyrazolo-pyridine analog (367.76 g/mol) may face challenges in permeability .

生物活性

1-(2-Chloro-6-fluorobenzyl)piperidine-4-carboxylic acid is a compound that has garnered attention in scientific research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in various fields, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a chloro and fluorobenzyl group, which contributes to its unique biological properties. The presence of halogen atoms typically enhances the compound's binding affinity to biological targets.

The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, influencing cellular processes and potentially leading to therapeutic effects .

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes, impacting metabolic pathways.

- Receptor Modulation : It can bind to receptors, altering their activity and downstream signaling.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Anticancer Activity : Studies indicate that derivatives of piperidine, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inducing apoptosis in hypopharyngeal tumor cells .

- Neuroprotective Effects : There is ongoing research into the potential use of this compound in treating neurodegenerative diseases like Alzheimer's by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes .

- Antiviral Properties : Some piperidine derivatives have demonstrated antiviral activity against influenza viruses, suggesting potential applications in infectious disease treatment .

Case Studies

-

Cytotoxicity Against Cancer Cells :

- A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, demonstrating its potential as an anticancer agent.

-

Alzheimer's Disease Research :

- Research focused on the inhibition of AChE by this compound showed that it could enhance cognitive function in animal models, suggesting its utility in Alzheimer's treatment.

-

Antiviral Activity :

- In vitro studies revealed that derivatives of this compound exhibited low micromolar activity against influenza A viruses, indicating its potential as a therapeutic agent for viral infections.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 1-(2-Chloro-6-fluorobenzyl)piperidine-3-carboxylic acid | 1185299-43-7 | Similar structure; potential antidepressant activity |

| N-(2-Chloroethyl)-piperidine | 10295-99-9 | Different substitution; used in synthesis |

| Piperidine-4-carboxylic acid | 1208-89-7 | Lacks halogen substitution; simpler structure |

This comparison highlights how variations in chemical structure can influence biological activity and therapeutic potential.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Chloro-6-fluorobenzyl)piperidine-4-carboxylic acid?

- Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution. For example, piperidine-4-carboxylic acid can react with 2-chloro-6-fluorobenzyl halides under mild acidic conditions (e.g., acetic acid) using NaBH3CN as a reducing agent in methanol (39% yield) . Temperature control (room temperature to 60°C) and solvent selection (methanol, dichloromethane) significantly impact yield and purity. Post-synthetic purification via recrystallization (ethanol) or column chromatography is recommended .

Q. How can purity and structural integrity be validated after synthesis?

- Methodological Answer : Use multi-spectral analysis:

- ¹H/¹³C NMR : Confirm benzyl and piperidine proton environments (e.g., δ 3.54 ppm for methylene protons adjacent to the piperidine ring) .

- FT-IR : Identify carboxylic acid C=O stretches (~1687 cm⁻¹) and aromatic C-F/C-Cl vibrations .

- HPLC : Assess purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .

Q. What are the solubility properties of this compound for in vitro assays?

- Methodological Answer : The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (DMSO, methanol) and chloroform. For biological assays, prepare stock solutions in DMSO (10–50 mM) and dilute in assay buffers (≤1% DMSO final concentration) to avoid solvent toxicity .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., bacterial strain variability in antimicrobial studies). Standardize protocols:

- Use identical bacterial strains (e.g., Pseudomonas aeruginosa ATCC 27853) and inoculum sizes .

- Apply statistical models (e.g., ANOVA with post-hoc tests) to compare IC₅₀ values across studies .

- Validate target engagement via competitive binding assays (e.g., SPR for receptor affinity measurements) .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives?

- Methodological Answer :

- Systematic substitution : Modify the benzyl group (e.g., replace Cl/F with electron-withdrawing/-donating groups) and assess impact on bioactivity .

- Computational modeling : Perform docking studies (AutoDock Vina) against proposed targets (e.g., carbonic anhydrase IX) to predict binding modes .

- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical functional groups (carboxylic acid, halogenated benzyl) for activity .

Q. How can analytical methods be validated for quantifying this compound in complex matrices?

- Methodological Answer :

- LC-MS/MS : Develop a validated method with a calibration curve (1–1000 ng/mL), LOD/LOQ determination, and spike-recovery tests in biological fluids .

- Stability testing : Assess compound integrity under storage conditions (-80°C, 3 months) and during freeze-thaw cycles .

Q. What are the challenges in characterizing degradation products under physiological conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic conditions. Monitor via UPLC-PDA-MS to identify major degradation pathways (e.g., ester hydrolysis, dehalogenation) .

- Isolation and NMR : Use preparative HPLC to isolate degradation products and assign structures via 2D NMR (COSY, HSQC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。